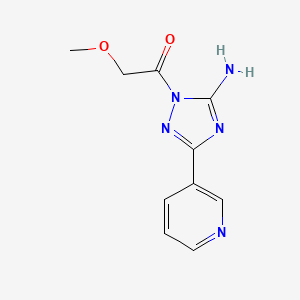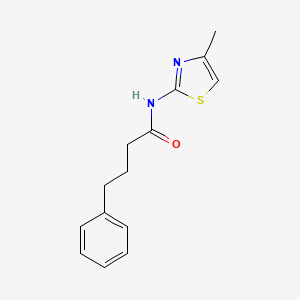![molecular formula C12H10Cl2N2OS B5856187 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5856187.png)
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide, also known as DCP-LA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCP-LA belongs to the thiazolidine family of compounds and has been shown to possess a wide range of biological activities.
Mechanism of Action
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide exerts its biological effects by modulating the activity of various signaling pathways. It has been shown to activate the extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) pathways, which are involved in cell survival and proliferation. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates inflammation and cell survival.
Biochemical and Physiological Effects:
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to protect neurons from oxidative stress and excitotoxicity, two processes that contribute to neuronal damage in various neurological disorders. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide has also been shown to reduce inflammation and inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide is its ability to cross the blood-brain barrier, which makes it an attractive candidate for the treatment of neurological disorders. However, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide has a relatively short half-life, which limits its effectiveness as a therapeutic agent. Additionally, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide has been shown to have low oral bioavailability, which may limit its use in clinical settings.
Future Directions
There are several future directions for research on N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide. One area of interest is the development of novel N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide analogs with improved pharmacokinetic properties. Another area of interest is the investigation of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide in combination with other therapeutic agents for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective and anti-inflammatory effects of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide.
Synthesis Methods
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide can be synthesized by reacting 3,4-dichlorophenylisothiocyanate with 2-amino-3-propanoic acid in the presence of a base. The reaction yields N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide as a white crystalline solid with a melting point of 172-174°C.
Scientific Research Applications
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess neuroprotective, anti-inflammatory, and antioxidant properties. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide has been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-2-11(17)16-12-15-10(6-18-12)7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLARFTVYDLXLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,5-dimethoxyphenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B5856114.png)
![5-[(1-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5856120.png)
![N-(4-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5856134.png)


![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5856164.png)
![N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B5856167.png)
![17-{[(1-methyl-1H-indol-3-yl)methylene]amino}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5856175.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5856202.png)
![3-methyl-8-[(2-methyl-2-propen-1-yl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5856206.png)

![4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5856223.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5856227.png)